molecular formula C23H24N2O4S2 B2409542 Ethyl 4-phenyl-3-[(4-phenylpiperazin-1-yl)sulfonyl]thiophene-2-carboxylate CAS No. 932353-85-0

Ethyl 4-phenyl-3-[(4-phenylpiperazin-1-yl)sulfonyl]thiophene-2-carboxylate

Cat. No.: B2409542
CAS No.: 932353-85-0
M. Wt: 456.58
InChI Key: MONRYIVNOQOXSK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Ethyl 4-phenyl-3-[(4-phenylpiperazin-1-yl)sulfonyl]thiophene-2-carboxylate is a complex organic compound that belongs to the class of thiophene derivatives Thiophene derivatives are known for their diverse biological activities and are widely used in medicinal chemistry

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 4-phenyl-3-[(4-phenylpiperazin-1-yl)sulfonyl]thiophene-2-carboxylate typically involves multiple steps, starting from readily available starting materials. One common synthetic route involves the following steps:

    Formation of the thiophene ring: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.

    Introduction of the phenyl groups: Phenyl groups can be introduced via Friedel-Crafts acylation or alkylation reactions.

    Attachment of the piperazine moiety: This step involves the reaction of the thiophene derivative with 4-phenylpiperazine under suitable conditions, such as in the presence of a base.

    Esterification: The final step involves the esterification of the carboxylic acid group with ethanol under acidic conditions.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to improve yield and reduce costs. This can include the use of continuous flow reactors, high-throughput screening of reaction conditions, and the use of catalysts to enhance reaction rates.

Chemical Reactions Analysis

Types of Reactions

Ethyl 4-phenyl-3-[(4-phenylpiperazin-1-yl)sulfonyl]thiophene-2-carboxylate can undergo various chemical reactions, including:

    Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.

    Reduction: The compound can be reduced to remove the sulfonyl group or to reduce the ester to an alcohol.

    Substitution: The phenyl groups can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be used.

    Substitution: Reagents such as halogens, alkyl halides, or nucleophiles like amines can be used under appropriate conditions.

Major Products

    Oxidation: Sulfoxides or sulfones.

    Reduction: Alcohols or desulfonylated products.

    Substitution: Various substituted thiophene derivatives.

Scientific Research Applications

Ethyl 4-phenyl-3-[(4-phenylpiperazin-1-yl)sulfonyl]thiophene-2-carboxylate has several scientific research applications:

    Medicinal Chemistry: It is studied for its potential as a therapeutic agent due to its biological activity.

    Biological Research: The compound is used in studies related to enzyme inhibition, receptor binding, and cellular signaling pathways.

    Chemical Biology: It serves as a probe to study the interactions between small molecules and biological macromolecules.

    Industrial Applications: The compound can be used as an intermediate in the synthesis of other complex molecules.

Mechanism of Action

The mechanism of action of Ethyl 4-phenyl-3-[(4-phenylpiperazin-1-yl)sulfonyl]thiophene-2-carboxylate involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or ion channels. The compound can modulate the activity of these targets by binding to their active sites or allosteric sites, leading to changes in their function. The exact pathways involved depend on the specific biological context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

    Ethyl 4-phenylthiophene-2-carboxylate: Lacks the piperazine and sulfonyl groups.

    4-Phenylpiperazine: Lacks the thiophene and ester moieties.

    Thiophene-2-carboxylate derivatives: Various derivatives with different substituents.

Uniqueness

Ethyl 4-phenyl-3-[(4-phenylpiperazin-1-yl)sulfonyl]thiophene-2-carboxylate is unique due to the presence of both the piperazine and sulfonyl groups, which confer distinct biological activities and chemical reactivity. This combination of functional groups makes it a valuable compound for research and potential therapeutic applications.

Properties

IUPAC Name

ethyl 4-phenyl-3-(4-phenylpiperazin-1-yl)sulfonylthiophene-2-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H24N2O4S2/c1-2-29-23(26)21-22(20(17-30-21)18-9-5-3-6-10-18)31(27,28)25-15-13-24(14-16-25)19-11-7-4-8-12-19/h3-12,17H,2,13-16H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MONRYIVNOQOXSK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(C(=CS1)C2=CC=CC=C2)S(=O)(=O)N3CCN(CC3)C4=CC=CC=C4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H24N2O4S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

456.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.